molecular formula C11H9N3O2 B072590 4-(2-Pyridylazo)resorcinol CAS No. 1141-59-9

4-(2-Pyridylazo)resorcinol

Cat. No. B072590
CAS RN: 1141-59-9
M. Wt: 215.21 g/mol
InChI Key: RJNYNDHYSJRRDW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of PAR involves methods that have been well-documented over the years. One notable approach is its utilization as an analytical reagent for the colorimetric estimation of cobalt, lead, and uranium, highlighting its synthesis for specific sensitivity towards these metals (Pollard, Hanson, & Geary, 1959).

Molecular Structure Analysis

The molecular structure of PAR is designed to facilitate complexation with metal ions, making it an ideal probe for studying metalloproteins and other metal-related biochemical processes. Its structure accounts for different species of metal-PAR complexes across a physiological pH range, emphasizing the significance of experimental conditions on its complexation behavior (Kocyła, Pomorski, & Krężel, 2015).

Chemical Reactions and Properties

PAR undergoes various chemical reactions, notably with heavy metal ions, forming complexes that are highly selective and sensitive. This property is exploited in optical detection mechanisms for trace heavy metal ions in aqueous solutions, demonstrating its utility in environmental monitoring and pollution control (Zhou, Nie, & Du, 2015).

Physical Properties Analysis

The physical properties of PAR, such as its solubility, absorption characteristics, and stability, significantly influence its application in various analytical methods. For instance, its molar absorption coefficients and stability constants with metal complexes provide essential data for its use in colorimetric assays and other detection techniques (Kocyła, Pomorski, & Krężel, 2015).

Chemical Properties Analysis

The chemical properties of PAR, including its acid-base behavior and chelation capacity with different metal ions, are crucial for its analytical applications. Its acid dissociation stages and the formation of metal chelates offer a deep understanding of its functionality as a reagent in metal ion detection and quantification (Iwamoto, 1961).

Scientific Research Applications

  • Analytical Reagent for Metal Estimation : PAR has been synthesized and used as an analytical reagent for colorimetric estimation of metals like cobalt, uranium, and lead. It is notably sensitive for cobalt estimation, a highly sensitive water-soluble reagent for uranium, and the first published water-soluble reagent for colorimetric estimation of lead (Pollard, Hanson, & Geary, 1959).

  • Chromogenic Chelator for Metalloproteins Study : It is a popular chromogenic chelator used in determining concentrations and affinities of various metal ions for metal-ion-binding biomolecules. The study focused on its spectral properties and the stability of its complexes with multiple metal ions at different pH values (Kocyła, Pomorski, & Krężel, 2015).

  • Determination of Lead : PAR forms a complex with lead(II) in an ammonia-ammonium chloride medium, which is used for spectrophotometric lead estimation. This method achieves high selectivity and sensitivity through extraction and back-extraction processes (Dagnall, West, & Young, 1965).

  • Liquid Chromatography for Metal Ions : PAR has been evaluated as a precolumn chelating agent for liquid chromatographic multielement determinations, offering a feasible approach for metal ion analysis in natural water samples (Roston, 1984).

  • NiobiumV Spectrophotometric Reagent : It serves as a color reaction reagent with quinquevalent niobium, providing a sensitive method for spectrophotometric determination of niobium (Belcher, Ramakrishna, & West, 1962).

  • Simultaneous Determination of Nickel(II) and Cobalt(II) : PAR is useful for the simultaneous determination of cobalt(II) and nickel(II) using second-derivative spectrophotometric method, which is simple, rapid, and requires no prior separations (Ho, Chen, & Chen, 1995).

  • High-Throughput Screening for Coupling Reactions : A mercury complex of PAR was used as a halide-ion chemosensor for high-throughput screening of transition-metal-catalyzed coupling reactions. It showed high selectivity for halide ions and facilitated quantitative and qualitative conversions of aryl halides in reactions (Eom et al., 2016).

  • Optical Detection of Heavy Metal Ions : PAR-functionalized ionic microgels were synthesized for the optical detection of trace heavy metal ions. These microgels could detect heavy metals with high selectivity and sensitivity, even at nanomolar levels (Zhou, Nie, & Du, 2015).

Safety And Hazards

4-(2-Pyridylazo)resorcinol (PAR) is classified as a skin irritant, serious eye irritant, and may cause respiratory irritation . It is incompatible with oxidizing agents and should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place, away from oxidizing agents .

Future Directions

The future directions of 4-(2-Pyridylazo)resorcinol (PAR) research could involve its use in sensor technology for the detection of materials hazardous to the human body, such as viruses, bacterial agents, gases, toxic heavy metals, and other toxic materials . Another potential direction could be the design and synthesis of a PAR-functionalized polyacrylonitrile fiber that could not only remove heavy metal ions, especially mercury, but also can be applied for the simultaneous on-site naked-eye detection of these ions .

properties

IUPAC Name

4-(pyridin-2-yldiazenyl)benzene-1,3-diol
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InChI

InChI=1S/C11H9N3O2/c15-8-4-5-9(10(16)7-8)13-14-11-3-1-2-6-12-11/h1-7,15-16H
Source PubChem
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InChI Key

RJNYNDHYSJRRDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=NC(=C1)N=NC2=C(C=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Source PubChem
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Related CAS

52722-53-9 (di-hydrochloride salt)
Record name 4-(2-Pyridylazo)resorcinol
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DSSTOX Substance ID

DTXSID7061560
Record name 1,3-Benzenediol, 4-(2-pyridinylazo)-
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Molecular Weight

215.21 g/mol
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Physical Description

Orange powder; [Alfa Aesar MSDS]
Record name 4-(2-Pyridylazo)resorcinol
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Product Name

4-(2-Pyridylazo)resorcinol

CAS RN

1141-59-9, 16593-81-0
Record name 4-(2-Pyridylazo)resorcinol
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Record name 4-(2-Pyridylazo)resorcinol
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Record name 1,3-Benzenediol, 4-[2-(2-pyridinyl)diazenyl]-
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Record name 4-(2-pyridylazo)resorcinol
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Record name Resorcinol, 4-(2-pyridylazo)-, monosodium salt, monohydrate
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Record name 4-(2-PYRIDINYLAZO)-1,3-BENZENDIOL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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